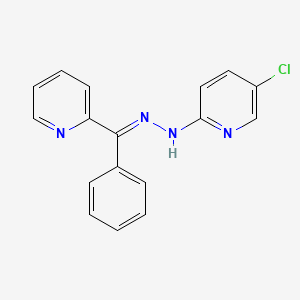
イバカフトル
概要
説明
イバカフトールは、嚢胞性線維症の治療に使用される薬剤であり、嚢胞性線維症膜貫通伝導調節因子(CFTR)遺伝子に特異的な変異、特にG551D変異を持つ個体に適用されます . これは、細胞膜を介した塩化物イオンの輸送を促進するCFTRポテンシェーターであり、嚢胞性線維症の症状と基礎となる病態を改善します . イバカフトールは、バーテックス・ファーマシューティカルズによって開発され、2012年1月に米国 食品医薬品局(FDA)によって承認されました .
科学的研究の応用
Ivacaftor has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, ivacaftor is primarily used to treat cystic fibrosis by improving the function of the CFTR protein . It has also been studied for its potential use in treating other conditions involving CFTR dysfunction, such as chronic obstructive pulmonary disease (COPD) . In chemistry, ivacaftor serves as a model compound for studying the synthesis and reactivity of quinoline derivatives . Additionally, ivacaftor’s pharmacokinetics and lymphatic transport have been extensively studied to understand its absorption, distribution, metabolism, and excretion .
作用機序
イバカフトールは、CFTRタンパク質に結合して、その開確率を増加させることで効果を発揮し、それにより上皮膜を介した塩化物イオンの輸送を強化します . この作用は、粘液の粘度を低下させ、肺機能を改善することにより、嚢胞性線維症の症状を軽減するのに役立ちます . イバカフトールの分子標的は、細胞内の流体の流れの調節に関与するCFTRタンパク質です . イバカフトールの作用機序は、単に症状に対処するのではなく、嚢胞性線維症の根本原因に直接作用するという点でユニークです .
類似化合物の比較
イバカフトールは、ルマカフトール、テザカフトール、エレクサカフトールなどの他のCFTRモジュレーターと比較されることがよくあります . これらの化合物はすべて、CFTR機能を改善することを目的としていますが、作用機序と有効性に違いがあります。 ルマカフトールとテザカフトールは、CFTRタンパク質の折り畳みと細胞表面への輸送を改善するのに役立つCFTRコレクターです . 一方、 エレクサカフトールは、CFTR機能を強化するために、イバカフトールとテザカフトールと相乗的に作用する次世代CFTRコレクターです . イバカフトールのユニークさは、CFTRタンパク質をポテンシェートする能力にあり、G551Dなどのゲーティング変異を持つ個人に特に効果的です .
Safety and Hazards
生化学分析
Biochemical Properties
Ivacaftor acts by increasing the open probability of the CFTR channel, thus enhancing the transport of chloride ions across epithelial membranes . This action of Ivacaftor is crucial in biochemical reactions, particularly those involving the CFTR protein .
Cellular Effects
Ivacaftor has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by improving the regulation of salt and water absorption and secretion in various tissues . This includes an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Ivacaftor involves its binding to the CFTR channels directly to induce a non-conventional mode of gating which in turn increases the probability that the channel is open . This action results in changes in gene expression and enzyme activation .
Temporal Effects in Laboratory Settings
In laboratory settings, Ivacaftor has shown changes in its effects over time. While specific information on Ivacaftor’s stability and degradation is limited, it is known that Ivacaftor is mainly eliminated in the feces after metabolic conversion .
Dosage Effects in Animal Models
In animal models, the effects of Ivacaftor have been observed to vary with different dosages
Metabolic Pathways
Ivacaftor is involved in metabolic pathways that involve the CFTR protein . It interacts with enzymes and cofactors within these pathways, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Ivacaftor is transported and distributed within cells and tissues. It is absorbed at a moderate speed with a Tmax of 2–3 h . Ivacaftor distributes extensively into the peripheral tissues with an apparent volume of distribution of 250–350 L .
Subcellular Localization
The subcellular localization of Ivacaftor is primarily at the cell surface, specifically the epithelial cell surface . Here, it binds to the CFTR channels to exert its effects .
準備方法
化学反応の分析
イバカフトールは、酸化、還元、置換反応などのさまざまな化学反応を起こします。 これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます . これらの反応によって生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、イバカフトールの酸化は、ヒドロキシル化誘導体の形成につながる可能性があり、還元は、還元されたキノリン誘導体の形成につながる可能性があります .
科学研究の応用
イバカフトールは、特に化学、生物学、医学、および産業の分野において、幅広い科学研究の応用を持っています。 医学では、イバカフトールは主に、CFTRタンパク質の機能を改善することにより、嚢胞性線維症の治療に使用されます . また、慢性閉塞性肺疾患(COPD)など、CFTR機能不全を伴う他の状態の治療における潜在的な用途についても研究されています . 化学では、イバカフトールは、キノリン誘導体の合成と反応性を研究するためのモデル化合物として役立ちます . さらに、イバカフトールの薬物動態とリンパ輸送は、その吸収、分布、代謝、および排泄を理解するために広く研究されてきました .
類似化合物との比較
Ivacaftor is often compared with other CFTR modulators, such as lumacaftor, tezacaftor, and elexacaftor . While all these compounds aim to improve CFTR function, they differ in their mechanisms of action and efficacy. Lumacaftor and tezacaftor are CFTR correctors that help to improve the folding and trafficking of the CFTR protein to the cell surface . Elexacaftor, on the other hand, is a next-generation CFTR corrector that works synergistically with ivacaftor and tezacaftor to enhance CFTR function . Ivacaftor’s uniqueness lies in its ability to potentiate the CFTR protein, making it particularly effective for individuals with gating mutations like G551D .
特性
IUPAC Name |
N-(2,4-ditert-butyl-5-hydroxyphenyl)-4-oxo-1H-quinoline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3/c1-23(2,3)16-11-17(24(4,5)6)20(27)12-19(16)26-22(29)15-13-25-18-10-8-7-9-14(18)21(15)28/h7-13,27H,1-6H3,(H,25,28)(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PURKAOJPTOLRMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1NC(=O)C2=CNC3=CC=CC=C3C2=O)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00236281 | |
| Record name | Ivacaftor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00236281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ivacaftor | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015705 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
low (<0.05 µg/mL), 2.00e-03 g/L | |
| Record name | Ivacaftor | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08820 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ivacaftor | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015705 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
A wide variety of CFTR mutations correlate to the Cystic Fibrosis phenotype and are associated with differing levels of disease severity. The most common mutation, affecting approximately 70% of patients with CF worldwide, is known as F508del-CFTR or delta-F508 (ΔF508), in which a deletion in the amino acid phenylalanine at position 508 results in impaired production of the CFTR protein, thereby causing a significant reduction in the amount of ion transporter present on cell membranes. Ivacaftor as monotherapy has failed to show a benefit for patients with delta-F508 mutations, most likely due to an insufficient amount of protein available at the cell membrane for interaction and potentiation by the drug. The next most common mutation, G551D, affecting 4-5% of CF patients worldwide is characterized as a missense mutation, whereby there is sufficient amount of protein at the cell surface, but opening and closing mechanisms of the channel are altered. Ivacaftor is indicated for the management of CF in patients with this second type of mutation, as it binds to and potentiates the channel opening ability of CFTR proteins on the cell membrane. Ivacaftor exerts its effect by acting as a potentiator of the CFTR protein, an ion channel involved in the transport of chloride and sodium ions across cell membranes of the lungs, pancreas, and other organs. Alterations in the CFTR gene result in altered production, misfolding, or function of the protein and consequently abnormal fluid and ion transport across cell membranes. Ivacaftor improves CF symptoms and underlying disease pathology by potentiating the channel open probability (or gating) of CFTR protein in patients with impaired CFTR gating mechanisms. The overall level of ivacaftor-mediated CFTR chloride transport is dependent on the amount of CFTR protein at the cell surface and how responsive a particular mutant CFTR protein is to ivacaftor potentiation. | |
| Record name | Ivacaftor | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08820 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
873054-44-5 | |
| Record name | Ivacaftor | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=873054-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ivacaftor [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0873054445 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ivacaftor | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08820 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ivacaftor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00236281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IVACAFTOR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Y740ILL1Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ivacaftor | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015705 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
212-215 | |
| Record name | Ivacaftor | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08820 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
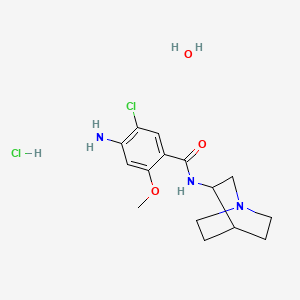
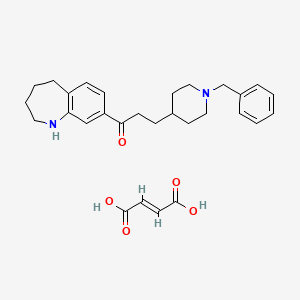


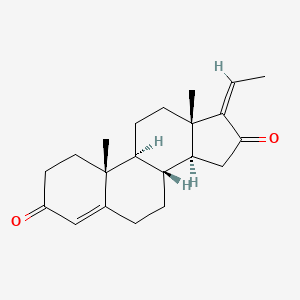
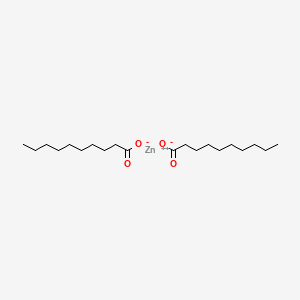


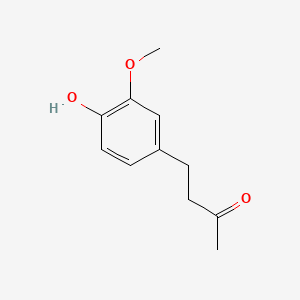
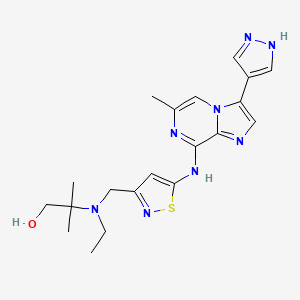
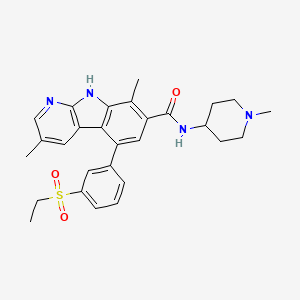
![N-[4-[[6-Methoxy-7-[3-(4-morpholinyl)propoxy]-4-quinazolinyl]amino]phenyl]benzamide](/img/structure/B1684298.png)
